Cas no 1346687-11-3 ([5-(thiophen-2-yl)pyridin-3-yl]methanamine)

[5-(Thiophen-2-yl)pyridin-3-yl]methanamine is a heterocyclic amine compound featuring a pyridine core substituted with a thiophene moiety at the 5-position and an aminomethyl group at the 3-position. This structure imparts versatility in pharmaceutical and materials chemistry, serving as a valuable intermediate for the synthesis of bioactive molecules or functional materials. The presence of both nitrogen and sulfur heteroatoms enhances its binding affinity in coordination chemistry and drug design. Its well-defined reactivity profile allows for selective functionalization, making it useful in cross-coupling reactions or as a building block for ligands and catalysts. High purity grades ensure reproducibility in research and industrial applications.
[5-(thiophen-2-yl)pyridin-3-yl]methanamine structure
1346687-11-3 structure
Product Name:[5-(thiophen-2-yl)pyridin-3-yl]methanamine
CAS No:1346687-11-3
MF:C10H10N2S
MW:190.264800548553
MDL:MFCD19689008
CID:1034641
PubChem ID:71301612
Update Time:2025-10-24

[5-(thiophen-2-yl)pyridin-3-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • (5-(Thiophen-2-yl)pyridin-3-yl)methanamine
    • (5-(Thiophen-2-yl)pyridin-3-yl)methamine
    • (5-thiophen-2-ylpyridin-3-yl)methanamine
    • [5-(thiophen-2-yl)pyridin-3-yl]methanamine
    • DTXSID70744429
    • 1-[5-(Thiophen-2-yl)pyridin-3-yl]methanamine
    • A1-13127
    • DB-223167
    • EN300-240200
    • AKOS016014900
    • F2167-0779
    • 1346687-11-3
    • MDL: MFCD19689008
    • Inchi: 1S/C10H10N2S/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2
    • InChI Key: QPCNANIYYCAHEK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=NC=C(CN)C=1

Computed Properties

  • Exact Mass: 190.05646950g/mol
  • Monoisotopic Mass: 190.05646950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 67.2Ų

[5-(thiophen-2-yl)pyridin-3-yl]methanamine Pricemore >>

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Additional information on [5-(thiophen-2-yl)pyridin-3-yl]methanamine

Recent Advances in the Study of [5-(thiophen-2-yl)pyridin-3-yl]methanamine (CAS: 1346687-11-3): A Promising Scaffold in Medicinal Chemistry

The compound [5-(thiophen-2-yl)pyridin-3-yl]methanamine (CAS: 1346687-11-3) has recently emerged as a significant focus in medicinal chemistry research due to its versatile pharmacological potential. This heterocyclic amine scaffold, featuring a thiophene-pyridine hybrid structure, has demonstrated remarkable interactions with various biological targets, particularly in the central nervous system and oncology-related pathways. Recent studies have highlighted its role as a privileged structure in drug discovery, offering opportunities for structural modifications to enhance selectivity and potency.

A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of [5-(thiophen-2-yl)pyridin-3-yl]methanamine exhibit potent inhibitory activity against several kinase targets, including JAK2 and FLT3, which are crucial in hematological malignancies. The researchers employed structure-activity relationship (SAR) analysis to optimize the scaffold, achieving nanomolar potency while maintaining favorable pharmacokinetic properties. Molecular docking studies demonstrated that the methanamine moiety plays a critical role in forming hydrogen bond interactions with the kinase hinge region.

In neuroscience applications, a recent Nature Communications paper (2024) reported that [5-(thiophen-2-yl)pyridin-3-yl]methanamine derivatives show selective modulation of σ-1 receptors with minimal off-target effects. This finding is particularly significant for developing novel antidepressants and neuroprotective agents. The study utilized cryo-EM to elucidate the binding mode of the lead compound, revealing an unprecedented interaction pattern with the receptor's transmembrane domain.

The synthetic accessibility of [5-(thiophen-2-yl)pyridin-3-yl]methanamine has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication described a scalable, transition-metal-free synthesis route with 78% overall yield, addressing previous challenges in large-scale production. This development is crucial for facilitating preclinical and clinical studies of derivatives based on this scaffold.

Emerging computational studies have predicted additional therapeutic potential for this scaffold. AI-driven virtual screening identified [5-(thiophen-2-yl)pyridin-3-yl]methanamine derivatives as potential candidates for targeting protein-protein interactions in neurodegenerative diseases, particularly in disrupting α-synuclein aggregation pathways. These predictions are currently being validated in experimental models, with preliminary results showing promising reduction of amyloid formation in vitro.

Despite these advances, challenges remain in optimizing the metabolic stability and blood-brain barrier penetration of [5-(thiophen-2-yl)pyridin-3-yl]methanamine derivatives. Recent medicinal chemistry efforts have focused on introducing fluorinated analogs and prodrug strategies to address these limitations, as reported in a 2024 ACS Medicinal Chemistry Letters perspective article. The field continues to evolve rapidly, with several derivatives currently in preclinical development across multiple therapeutic areas.

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